molecular formula C14H20N2O3 B4560164 2,5-dihydroxy-N'-(1-propylbutylidene)benzohydrazide

2,5-dihydroxy-N'-(1-propylbutylidene)benzohydrazide

Cat. No.: B4560164
M. Wt: 264.32 g/mol
InChI Key: LNJKJWMJVFETMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dihydroxy-N'-(1-propylbutylidene)benzohydrazide is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.14739250 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Anticancer Potential

A variety of N'-substituted benzohydrazide derivatives have been synthesized and evaluated for their anticancer properties. These compounds have been tested against various cancer cell lines, including murine leukemia, human leukemia, and human cervix carcinoma cells. A specific derivative was identified as a potent inhibitor, demonstrating the potential of these compounds in cancer therapy through inducing apoptosis at submicromolar ranges (Katiyar et al., 2015).

Antimicrobial Properties

Research on benzohydrazide compounds, including variations similar to 2,5-dihydroxy-N'-(1-propylbutylidene)benzohydrazide, has shown significant antimicrobial activities. These compounds were tested against various bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, demonstrating effective antibacterial properties. The structural analysis through X-ray crystallography supports their bioactive potential, highlighting the influence of substituent groups on antimicrobial efficacy (Han, 2013).

Chemical Properties and Applications

Molecular Structure Analysis

Studies have been conducted on the crystal structures of benzohydrazide compounds to understand their molecular configuration, hydrogen bonding, and π···π stacking interactions. These structural analyses are crucial for elucidating the compounds' chemical behavior and stability, which is essential for their application in drug design and material science (Alhadi et al., 2008).

Synthesis of Heterocyclic Compounds

Benzohydrazides serve as precursors in the synthesis of various heterocyclic compounds, demonstrating their versatility in organic synthesis. The ability to derive different heterocyclic frameworks from 2-hydroxy benzohydrazide, such as 1,3,4-oxadiazole and 1,3,4-thiadiazoles, showcases the chemical utility of these compounds in developing new materials and pharmaceuticals (Sarshira et al., 2016).

Properties

IUPAC Name

N-(heptan-4-ylideneamino)-2,5-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-5-10(6-4-2)15-16-14(19)12-9-11(17)7-8-13(12)18/h7-9,17-18H,3-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJKJWMJVFETMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NNC(=O)C1=C(C=CC(=C1)O)O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.